4-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
4-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is a compound that features a tetrazole ring, which is a nitrogen-rich heterocycle. Tetrazoles are known for their diverse biological applications, particularly in material and medicinal chemistry . The compound’s structure includes a benzamide moiety, which is often associated with various pharmacological activities.
Preparation Methods
The synthesis of 4-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can be approached through several methods. One common method involves the cycloaddition reaction of a corresponding organic benzonitrile derivative with an azide salt . This reaction typically requires moderate conditions and can be performed in eco-friendly solvents like water . Industrial production methods may involve the use of triethyl orthoformate and sodium azide, alcohols and aldehydes, or isocyanides .
Chemical Reactions Analysis
4-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of tetrazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Common reagents used in these reactions include strong oxidizers, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring’s electron-donating and electron-withdrawing properties facilitate receptor-ligand interactions . The compound’s ability to stabilize electrostatic repulsion of negatively charged ions by delocalization of electrons is advantageous for its biological activities .
Comparison with Similar Compounds
4-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can be compared with other tetrazole-containing compounds, such as:
Properties
Molecular Formula |
C15H13N5O |
---|---|
Molecular Weight |
279.30 g/mol |
IUPAC Name |
4-methyl-N-[4-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C15H13N5O/c1-11-2-4-12(5-3-11)15(21)17-13-6-8-14(9-7-13)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
InChI Key |
CBTZEAQTARFJTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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